Bicyclo[3.2.2]nonane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nonane-1,5-diamine is an organic compound with the molecular formula C9H18N2 It is a bicyclic amine featuring a unique structure that consists of two nitrogen atoms positioned at the 1 and 5 positions of the bicyclo[322]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1,5-diamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of suitable dienophiles with 1,3-cycloheptadiene, followed by subsequent functionalization to introduce the amine groups. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to prepare related bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity, along with the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives.
Scientific Research Applications
Bicyclo[3.2.2]nonane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[3.2.2]nonane-1,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A related bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonan-9-one: Another bicyclic compound with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.
Uniqueness
Bicyclo[3.2.2]nonane-1,5-diamine is unique due to its specific ring structure and the positioning of the amine groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Bicyclo[3.2.2]nonane-1,5-diamine is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, particularly its antiprotozoal effects, synthesis methods, and comparative structural analysis.
Structural Characteristics
This compound features two amine functional groups at the 1 and 5 positions of the bicyclic framework. This arrangement influences its chemical reactivity and biological properties significantly. The compound's three-dimensional structure allows for diverse interactions with biological targets, which is crucial for its activity against various pathogens, particularly protozoan parasites.
Antiprotozoal Properties
Research has demonstrated that this compound exhibits notable antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives of this compound have shown submicromolar inhibitory concentrations (IC50) against this pathogen, indicating potent biological effects.
Table 1: Antiprotozoal Activity of this compound Derivatives
Compound | Target Pathogen | IC50 (µM) | Reference |
---|---|---|---|
This compound | P.falciparum NF54 | 0.023 - 0.694 | |
3-Azabicyclo-nonane | P.falciparum K1 | 0.051 - 0.094 | |
Pyrimethamine (control) | P.falciparum K1 | 0.017 |
These findings suggest that structural modifications can enhance the efficacy of bicyclic compounds against malaria, with certain derivatives outperforming established treatments like pyrimethamine.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors within the protozoan cells. The binding affinity and the resultant modulation of these targets lead to various biological outcomes, including inhibition of parasite growth and replication.
Synthesis Methods
Several synthetic approaches have been developed to produce this compound and its derivatives:
- Reduction Reactions : This method often involves the reduction of precursors like diaza-bicyclo compounds.
- Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions to introduce various substituents that may enhance biological activity.
- Oxidation : The compound can be oxidized to yield imines or other derivatives that may also exhibit biological activity.
Table 2: Common Synthetic Routes for this compound
Reaction Type | Description | Key Reagents |
---|---|---|
Reduction | Converts precursors into bicyclic amines | Lithium aluminum hydride |
Substitution | Introduces substituents on amine groups | Halides or electrophiles |
Oxidation | Forms imines or oxidized derivatives | Potassium permanganate |
Comparative Analysis with Related Compounds
This compound shares similarities with other bicyclic compounds in terms of structure and potential applications in drug design:
Table 3: Comparison of Bicyclic Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[3.3.1]nonane | Bicyclic | Different bridgehead atoms; drug design potential |
1-Aminobicyclo[3.3.0]octane | Bicyclic | Exhibits different reactivity due to cyclic structure |
Bicyclo[4.4.0]decane | Bicyclic | Larger ring system; potential for complex interactions |
The distinct arrangement of nitrogen atoms in this compound contributes to its unique steric effects and reactivity compared to these related compounds.
Case Studies
Recent studies have highlighted the effectiveness of bicyclo[3.2.2]nonane derivatives in clinical settings:
-
Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against P.falciparum, showing IC50 values comparable to existing treatments.
- Findings : Compounds with specific substituents exhibited enhanced activity and selectivity against malaria strains.
-
Mechanistic Investigations : Research focused on understanding how structural variations influence binding affinity to target enzymes involved in protozoan metabolism.
- Results : Certain configurations led to increased inhibition rates, suggesting pathways for further drug development.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-1,5-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,10-11H2 |
InChI Key |
FFJAALHSZDOICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.